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Introduction
Avibactam is a potent, non-β-lactam β-lactamase inhibitor with a reversible mechanism of

action, effective against a broad spectrum of serine β-lactamases, including Ambler class A, C,

and some D enzymes.[1][2][3] Due to its poor oral bioavailability, the development of an oral

formulation has necessitated the use of a prodrug.[4] Avibactam tomilopil (formerly ARX-

1796) is an orally active prodrug of avibactam currently in clinical development in combination

with the oral cephalosporin ceftibuten for the treatment of complicated urinary tract infections

(cUTIs) caused by multidrug-resistant Gram-negative bacteria.[5][6][7] Preclinical studies have

demonstrated high oral absorption of avibactam from its prodrug form in animal models, with

reported levels of 80% in monkeys and 100% in dogs.[7]

These application notes provide a framework for the experimental design of preclinical oral

dosing studies for avibactam tomilopil, focusing on pharmacokinetic, pharmacodynamic, and

toxicology assessments. The protocols are intended to guide researchers in evaluating the

efficacy and safety of this novel oral β-lactamase inhibitor combination.

Mechanism of Action and Signaling Pathway
Avibactam's primary mechanism of action is the inhibition of bacterial β-lactamase enzymes,

which are responsible for the hydrolysis and inactivation of β-lactam antibiotics. By forming a

covalent, yet reversible, bond with the serine residue in the active site of these enzymes,
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avibactam protects its partner β-lactam antibiotic from degradation, allowing it to exert its

bactericidal activity by inhibiting cell wall synthesis.[2][3] Recent research combining

transcriptomics and metabolomics on the effects of ceftazidime/avibactam on Klebsiella

pneumoniae has revealed broader cellular impacts beyond direct enzyme inhibition. These

include the disruption of peptidoglycan and lipopolysaccharide biosynthetic pathways and the

inhibition of central carbon metabolism, such as the pentose phosphate pathway and the

tricarboxylic acid (TCA) cycle.[1]
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Caption: Avibactam's impact on bacterial cellular pathways.
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Experimental Protocols
Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of avibactam following oral administration

of avibactam tomilopil in a relevant animal species.

Protocol: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) PK Study in

Rodents (Rats or Mice)

Animal Model: Healthy, male and female Sprague-Dawley rats (8-10 weeks old) or CD-1

mice (6-8 weeks old).

Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark

cycle and access to food and water ad libitum. Acclimatize animals for at least 7 days prior to

the study.

Drug Formulation: Prepare a suspension or solution of avibactam tomilopil in a suitable

vehicle (e.g., 0.5% methylcellulose).

Dosing:

SAD Study: Administer single oral doses of avibactam tomilopil to different groups of

animals at escalating dose levels (e.g., 10, 30, 100 mg/kg). Include a vehicle control

group.

MAD Study: Administer avibactam tomilopil orally once or twice daily for 7 consecutive

days at escalating dose levels.

Blood Sampling: Collect sparse blood samples from each animal at multiple time points post-

dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours for the SAD study; pre-dose and at

selected time points after the last dose for the MAD study) via an appropriate route (e.g., tail

vein, retro-orbital sinus).

Plasma Analysis: Process blood samples to obtain plasma and store at -80°C until analysis.

Quantify the concentration of avibactam in plasma using a validated LC-MS/MS method.
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Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-

life (t½), and oral bioavailability (if an intravenous avibactam group is included).
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Caption: Workflow for preclinical pharmacokinetic studies.

Pharmacodynamic (PD) / Efficacy Studies
Objective: To evaluate the in vivo efficacy of orally administered avibactam tomilopil in
combination with a partner β-lactam antibiotic in a relevant animal model of infection.

Protocol: Murine Model of Complicated Urinary Tract Infection (cUTI)
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Animal Model: Female C3H/HeN mice (6-8 weeks old).

Infection Model:

Anesthetize mice and transurethrally catheterize the bladder.

Instill a known inoculum (e.g., 10^7 - 10^8 CFU) of a β-lactamase-producing

uropathogenic Escherichia coli (UPEC) strain.

Treatment Groups:

Vehicle control (oral)

Avibactam tomilopil alone (oral, multiple dose levels)

Partner β-lactam (e.g., ceftibuten) alone (oral)

Avibactam tomilopil in combination with the partner β-lactam (oral, various dose

combinations)

Dosing: Initiate treatment at a specified time post-infection (e.g., 24 hours) and continue for a

defined duration (e.g., 3-5 days) with a specific frequency (e.g., once or twice daily).

Efficacy Endpoint: At the end of the treatment period, euthanize the mice, aseptically remove

the bladder and kidneys, homogenize the tissues, and perform quantitative bacterial culture

to determine the bacterial load (CFU/g of tissue).

Data Analysis: Compare the bacterial loads between the treatment groups and the vehicle

control group. Determine the dose-response relationship and the optimal dose of the

combination required to achieve a significant reduction in bacterial burden (e.g., ≥ 2-log10

CFU reduction).

Toxicology Studies
Objective: To assess the safety and tolerability of orally administered avibactam tomilopil.

Protocol: 14-Day Repeated-Dose Oral Toxicity Study in Rodents
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Animal Model: Sprague-Dawley rats (one rodent species) and Beagle dogs (one non-rodent

species), as per regulatory guidelines.

Treatment Groups: Administer avibactam tomilopil orally once daily for 14 days at three

dose levels (low, medium, and high) and a vehicle control. The high dose should be a

multiple of the anticipated efficacious dose.

Parameters Monitored:

Clinical Observations: Daily observation for any signs of toxicity, changes in behavior, and

mortality.

Body Weight and Food Consumption: Measured weekly.

Hematology and Clinical Chemistry: Blood samples collected at baseline and at the end of

the study for analysis of key parameters.

Urinalysis: Conducted at the end of the study.

Gross Pathology and Histopathology: At the end of the study, perform a full necropsy and

collect major organs and tissues for histopathological examination.

Data Analysis: Analyze all data for dose-dependent changes and determine the No-

Observed-Adverse-Effect Level (NOAEL).

Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to

facilitate comparison between different dose groups and treatment arms.

Table 1: Summary of Pharmacokinetic Parameters of Avibactam Following Oral Administration

of Avibactam Tomilopil (SAD Study)
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Dose Group
(mg/kg)

Cmax (ng/mL) Tmax (hr)
AUC (0-t)
(ng*hr/mL)

t½ (hr)

10

30

100

Table 2: Efficacy of Oral Avibactam Tomilopil in Combination with Ceftibuten in a Murine cUTI

Model

Treatment Group Dose (mg/kg, oral)
Mean Bacterial
Load (log10 CFU/g
bladder) ± SD

Mean Bacterial
Load (log10 CFU/g
kidney) ± SD

Vehicle Control -

Avibactam Tomilopil 30

Ceftibuten 50

Combination 30 + 50

Table 3: Summary of Key Findings from a 14-Day Repeated-Dose Oral Toxicology Study

Dose Group
(mg/kg/day)

Notable
Clinical Signs

Key Changes
in
Hematology/Cl
inical
Chemistry

Main
Histopathologi
cal Findings

NOAEL
(mg/kg/day)

Control None None None -

Low

Medium

High
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Conclusion
The provided application notes and protocols offer a comprehensive framework for the

preclinical evaluation of orally administered avibactam tomilopil. These studies are critical for

establishing the pharmacokinetic profile, demonstrating in vivo efficacy, and assessing the

safety of this novel β-lactamase inhibitor prodrug. The data generated will be instrumental in

guiding the clinical development and potential approval of an effective oral treatment option for

infections caused by multidrug-resistant Gram-negative bacteria.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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